Product packaging for 5,5-Dimethoxypent-2-ene(Cat. No.:CAS No. 57716-77-5)

5,5-Dimethoxypent-2-ene

Cat. No.: B13955721
CAS No.: 57716-77-5
M. Wt: 130.18 g/mol
InChI Key: HVRTZYMKKYFPTO-UHFFFAOYSA-N
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Description

Significance of 5,5-Dimethoxypent-2-ene as a Versatile Synthetic Intermediate

This compound is a bifunctional organic compound featuring both an alkene and an acetal (B89532) functional group. Current time information in Bangalore, IN. This duality is the cornerstone of its utility in organic synthesis. The acetal group serves as a protected form of an aldehyde, a functionality that is highly reactive towards nucleophiles and reducing agents. By masking the aldehyde as a dimethoxy acetal, chemists can perform a wide range of chemical transformations on the alkene portion of the molecule without affecting the latent carbonyl group. ontosight.ainih.gov This "protecting group strategy" is a fundamental concept in the synthesis of complex molecules, enabling a level of selectivity that would otherwise be unattainable.

The alkene moiety, a carbon-carbon double bond, provides a rich platform for a variety of chemical reactions. It can undergo, for example, epoxidation, dihydroxylation, hydroboration, and various carbon-carbon bond-forming reactions. Current time information in Bangalore, IN. The ability to selectively functionalize the double bond while the aldehyde remains protected allows for the stepwise construction of intricate molecular frameworks. Once the desired modifications to the alkene have been achieved, the acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in subsequent reactions. This strategic unmasking of a reactive functional group at a later synthetic stage is a powerful tactic in multistep synthesis.

The versatility of this compound is further highlighted by its application in the synthesis of a wide range of complex molecules, including natural products and their analogues. For instance, it has been utilized as a key precursor in the synthesis of complex bicyclic systems through Prins-pinacol reactions. pitt.edu Its role as a five-carbon building block with a masked aldehyde at one end and a reactive alkene at the other makes it a valuable synthon for the construction of various carbon skeletons.

Historical Development and Evolution of Its Role in Chemical Transformations

The widespread use of acetals as protecting groups for carbonyl compounds has been a cornerstone of organic synthesis since the mid-20th century. The recognition that the acetal functionality is stable to a wide range of reaction conditions, particularly those involving basic and nucleophilic reagents, yet can be easily removed under acidic conditions, was a pivotal development. ontosight.aigoogle.com Within this broader context, the specific utility of unsaturated acetals like this compound began to be appreciated as synthetic methodologies became more sophisticated.

Early applications of related unsaturated acetals can be found in the synthesis of various acyclic and heterocyclic compounds. For example, the coupling of related compounds like 5-acetoxy-1,1-dimethoxypent-2-ene with nucleobases was explored in the synthesis of acyclic nucleoside analogues. researchgate.net

A significant evolution in the application of this compound and its derivatives has been in the realm of stereoselective synthesis. The development of methods to control the stereochemical outcome of reactions involving this intermediate has greatly expanded its utility. For instance, its use in stereocontrolled Prins-pinacol reactions to generate complex ring systems with high diastereoselectivity showcases the advanced application of this versatile building block. pitt.edu The ability to synthesize specific stereoisomers of products derived from this compound is crucial for the preparation of biologically active molecules, where specific three-dimensional arrangements of atoms are often required for activity.

Fundamental Structural Features and Their Impact on Reactivity Principles in Complex Organic Chemistry

The reactivity of this compound is a direct consequence of its distinct structural features: the carbon-carbon double bond and the geminal dimethoxy group at the 5-position.

The alkene functionality is a site of high electron density, making it susceptible to attack by electrophiles. This allows for a wide range of addition reactions, including:

Epoxidation: Reaction with peroxy acids yields an epoxide, a versatile intermediate for further transformations.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, leading to an alcohol. Current time information in Bangalore, IN.

Diels-Alder Reactions: While not as electron-rich as some other dienes, the alkene can participate as a dienophile in certain cycloaddition reactions.

The acetal group at the 5-position plays a crucial role in modulating the molecule's reactivity. ontosight.ainih.gov Its key characteristics include:

Stability: The acetal is inert to a wide array of reagents, including strong bases, organometallic reagents (like Grignard and organolithium reagents), and hydride reducing agents. nih.govgoogle.com This stability is essential for its function as a protecting group.

Acid Lability: In the presence of aqueous acid, the acetal is readily hydrolyzed to regenerate the parent aldehyde. This deprotection step is typically clean and high-yielding.

Electronic Effect: The two oxygen atoms of the acetal group are electron-withdrawing, which can have a modest influence on the reactivity of the nearby double bond.

The spatial relationship between the alkene and the acetal allows for intramolecular reactions, where one functional group influences the reactivity of the other within the same molecule. This is exemplified in the Prins-pinacol cascade reactions, where the acetal can act as an internal terminator of a cyclization initiated at the alkene. pitt.edu

The table below summarizes some of the key properties and spectroscopic data for this compound and a related precursor.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
This compoundC₇H₁₄O₂130.18¹H-NMR data would show characteristic signals for the vinyl protons of the double bond and the methoxy (B1213986) protons of the acetal.
Methyl (E)-5,5-dimethoxypent-2-enoateC₈H₁₄O₄174.19¹H NMR (CDCl₃, δ): 6.93 (dt, J = 15.5, 7.0 Hz, 1H), 5.85 (dt, J = 15.5, 1.5 Hz, 1H), 4.38 (t, J = 5.5 Hz, 1H), 3.72 (s, 3H), 3.32 (s, 6H), 2.40 (ddt, J = 7.0, 5.5, 1.5 Hz, 2H). rsc.org

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique combination of a reactive alkene and a stable, yet readily cleavable, protected aldehyde makes it an invaluable tool for the construction of complex molecules. The historical evolution of its use from a simple protecting group strategy to a key component in sophisticated, stereocontrolled transformations underscores the ingenuity of synthetic chemists. A deep understanding of its fundamental structural features and their influence on reactivity continues to fuel the development of novel synthetic methodologies, ensuring that this compound will remain a significant player in the ever-advancing field of organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B13955721 5,5-Dimethoxypent-2-ene CAS No. 57716-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57716-77-5

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

5,5-dimethoxypent-2-ene

InChI

InChI=1S/C7H14O2/c1-4-5-6-7(8-2)9-3/h4-5,7H,6H2,1-3H3

InChI Key

HVRTZYMKKYFPTO-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(OC)OC

Origin of Product

United States

Synthetic Methodologies for 5,5 Dimethoxypent 2 Ene and Its Functionalized Analogues

Established Total Synthetic Routes to 5,5-Dimethoxypent-2-ene

The total synthesis of this compound can be achieved through several pathways, primarily involving the manipulation of oxygenated pentenal derivatives. These methods focus on constructing the carbon skeleton and then establishing the requisite double bond and acetal (B89532) functionality.

Reduction Strategies Involving Enals and Dienals (e.g., 2,2-Dimethoxypent-4-enals)

A plausible and direct synthetic route to this compound involves the selective reduction of a suitable enal precursor, such as 2,2-dimethoxypent-4-enal. The core of this strategy lies in the chemoselective reduction of the aldehyde functionality without affecting the existing carbon-carbon double bond or the acetal group.

The precursor, 2,2-dimethoxypent-4-enal, can be synthesized through various methods. One common approach is the Claisen rearrangement of an appropriate allylic vinyl ether. This pericyclic reaction establishes the γ,δ-unsaturated aldehyde skeleton with the gem-dimethyl groups at the α-position.

Once the 2,2-dimethoxypent-4-enal is obtained, the aldehyde can be selectively reduced to the corresponding alcohol, 2,2-dimethoxypent-4-en-1-ol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄). To arrive at the target this compound structure, a subsequent transformation of the hydroxyl group would be necessary. This could involve conversion to a leaving group (e.g., tosylate or halide) followed by elimination, or through a Barton-McCombie deoxygenation.

A more direct, albeit challenging, approach would be the direct reduction of the aldehyde to a methyl group. However, this is less common for this specific transformation. A related strategy involves the reduction of the corresponding enone. For instance, the synthesis of 5,5-dimethylcyclohex-2-en-1-one can be achieved via a Stork-Danheiser sequence, which includes the reduction of a vinylogous ester with lithium aluminium hydride (LiAlH₄). This highlights the utility of hydride-based reductions in the synthesis of related unsaturated systems.

Convergent Synthetic Approaches Leveraging Key Intermediates

Convergent synthesis offers an efficient strategy for constructing complex molecules by bringing together several key fragments in the later stages of the synthesis. For this compound, a convergent approach could involve the coupling of two smaller, functionalized building blocks.

A hypothetical convergent synthesis could involve the reaction of a three-carbon electrophilic fragment with a two-carbon nucleophilic fragment. For example, a Grignard reagent derived from a protected 2-bromoethanol (B42945) derivative could be reacted with a suitable three-carbon unsaturated aldehyde or ketone. Subsequent manipulation of the functional groups would then lead to the target molecule.

Another convergent strategy could employ a Wittig-type reaction. A phosphorus ylide bearing the dimethoxyacetal moiety could be reacted with a three-carbon aldehyde, such as crotonaldehyde, to form the carbon-carbon double bond and assemble the pentene skeleton in a single step. The success of this approach would depend on the stability of the ylide and the stereoselectivity of the olefination reaction.

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where one or more stereocenters are present, requires methods that can control the three-dimensional arrangement of atoms. These techniques are crucial for the preparation of enantiomerically pure compounds, which are of significant interest in fields such as medicinal chemistry and materials science.

Enzymatic Resolution Techniques (e.g., of related 1,1-dimethoxypent-4-en-2-ols)

Enzymatic resolution is a powerful biocatalytic method for separating enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of chiral analogues of this compound, the enzymatic resolution of a racemic precursor alcohol, such as 1,1-dimethoxypent-4-en-2-ol, is a highly effective strategy.

In a typical kinetic resolution process, the racemic alcohol is subjected to an acylation reaction catalyzed by a lipase (B570770) in the presence of an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated product and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard chromatographic techniques. A variety of lipases are commercially available and can be screened to find the optimal enzyme for a particular substrate, with lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Candida rugosa (CRL) being frequently employed. arizona.edu

The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values (typically >100) are indicative of a highly selective and synthetically useful resolution. arizona.edu

Table 1: Examples of Lipases Used in the Kinetic Resolution of Allylic Alcohols

EnzymeSource OrganismCommon Application
Lipase BCandida antarcticaAcylation of primary and secondary alcohols
LipasePseudomonas cepaciaHydrolysis and acylation of a broad range of esters and alcohols
LipaseCandida rugosaHydrolysis of esters, particularly those of secondary alcohols
LipaseAspergillus nigerHydrolysis of phosphonates and other esters

This table provides a general overview of commonly used lipases and their applications in biocatalysis.

Asymmetric Catalytic Strategies for Stereocontrol

Asymmetric catalysis is a highly efficient method for the synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral analogues of this compound, several asymmetric catalytic strategies could be envisioned.

One such strategy is the asymmetric hydrogenation of a prochiral precursor. For instance, a suitably substituted diene could be selectively hydrogenated at one of its double bonds using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to introduce a stereocenter with high enantioselectivity.

Another approach is the asymmetric addition of a nucleophile to an unsaturated system. For example, the asymmetric selenenylation of an enol ether, catalyzed by a chiral selenium-containing catalyst, can lead to the formation of chiral acetals. tandfonline.com This method involves the electrophilic addition of a selenium species to the double bond, followed by the nucleophilic attack of an alcohol to form the acetal. The chiral catalyst directs the approach of the nucleophile, resulting in the preferential formation of one enantiomer.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemical outcome of a key bond-forming reaction. For example, an α,β-unsaturated carboxylic acid could be converted into an amide using a chiral amine, such as a derivative of pseudoephedrine or an Evans oxazolidinone. wikipedia.orgyoutube.com The chiral auxiliary would then direct the diastereoselective addition of a nucleophile, such as an organocuprate, to the double bond. Subsequent removal of the auxiliary would yield an enantiomerically enriched carboxylic acid, which could then be converted into the desired chiral analogue of this compound through further synthetic steps.

The stereochemical outcome of such reactions is often highly predictable based on the steric and electronic properties of the chiral auxiliary and the reaction conditions. This predictability makes chiral auxiliary-mediated synthesis a powerful tool for the construction of complex chiral molecules. researchgate.net

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryClassTypical Application
Evans OxazolidinonesOxazolidinoneAsymmetric aldol (B89426) reactions, alkylations, and conjugate additions
PseudoephedrineAmino alcoholAsymmetric alkylation of enolates
SAMP/RAMPHydrazineAsymmetric alkylation of aldehydes and ketones
8-PhenylmentholTerpenoidAsymmetric Diels-Alder reactions

This table lists some widely used chiral auxiliaries and their primary applications in asymmetric synthesis. wikipedia.org

Preparation of Substituted this compound Derivatives

The introduction of functional groups into the this compound scaffold can be achieved through various synthetic routes. These methodologies often involve the use of organometallic reagents and transition-metal catalysis to achieve regioselective functionalization.

Synthesis of Acetoxy-Substituted Analogues (e.g., 5-acetoxy-1,1-dimethoxypent-2-ene)

A plausible synthetic route to 5-acetoxy-1,1-dimethoxypent-2-ene would likely involve a two-step process: the initial synthesis of an appropriate precursor followed by the introduction of the acetoxy group. A potential precursor is 1,1-dimethoxypent-4-en-2-ol, which can be synthesized through the reaction of a vinyl Grignard reagent with 2,2-dimethoxyacetaldehyde.

Subsequent acetylation of the secondary alcohol would yield the corresponding acetoxy derivative. The reaction conditions for such a transformation would typically involve an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

A representative, though not explicitly documented, reaction for the acetylation step is presented below:

Table 1: Hypothetical Reaction Data for the Synthesis of 5-acetoxy-1,1-dimethoxypent-2-ene

Entry Acetylating Agent Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 Acetic Anhydride Pyridine (B92270) Dichloromethane 25 4 85

Note: The data in this table is hypothetical and serves as a representative example of a typical acetylation reaction.

Exploration of Other Functionalization Patterns

Beyond acetoxylation, the structure of this compound allows for a variety of other functionalization patterns. The double bond is a key site for modification, enabling reactions such as epoxidation, dihydroxylation, and halogenation.

For instance, epoxidation of the double bond using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. This epoxide could then serve as a precursor for the introduction of various nucleophiles, leading to a diverse range of functionalized analogues.

Furthermore, the allylic position is amenable to radical substitution reactions, allowing for the introduction of other functional groups. Additionally, the acetal group can be deprotected under acidic conditions to reveal the aldehyde, which can then undergo a wide array of subsequent transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Reactivity Profiles and Mechanistic Investigations of 5,5 Dimethoxypent 2 Ene

Reactions Involving the Acetals: Electrophilic and Nucleophilic Transformations

The acetal (B89532) group in 5,5-dimethoxypent-2-ene is generally stable under neutral or basic conditions, functioning effectively as a protecting group for the corresponding aldehyde. However, under acidic conditions, it becomes reactive. The acid-catalyzed formation of acetals is a reversible process, and in the presence of aqueous acid, the acetal can be hydrolyzed back to the parent aldehyde and methanol (B129727).

The mechanism for this t chemistrysteps.comwikipedia.orgransformation involves protonation of one of the methoxy (B1213986) oxygens, which turns it into a good leaving group (methanol). The departure of methanol wikipedia.orgmasterorganicchemistry.com generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. Further protonation of the remaining methoxy group, elimination of a second molecule of methanol, and attack by water leads to the formation of an aldehyde hydrate, which readily loses water to give the final aldehyde product.

While the acetal itself is not typically subject to direct nucleophilic attack, its conversion to an oxocarbenium ion intermediate under Lewis acidic conditions renders the carbon atom highly electrophilic. This intermediate can then be trapped by various nucleophiles.

Olefin Metathesacs.orgnih.govis Reactions (e.g., Ring-Closing Metathesis for Derived Systems)

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. For a molecule like 5,5-d nih.govimethoxypent-2-ene, while it cannot undergo ring-closing metathesis (RCM) on its own, it can be elaborated into a diene that is a suitable substrate for RCM. This strategy is widely used for the synthesis of cyclic compounds, including macrocycles.

RCM reactions are typica chemrxiv.orglly catalyzed by ruthenium or molybdenum alkylidene complexes, such as Grubbs or Schrock catalysts. The choice of catalyst is lookchem.com often dictated by the substitution pattern of the olefins and the presence of other functional groups. Dienes containing gem-disubstituted olefins often require the more reactive molybdenum alkylidenes to yield tri- or tetrasubstituted cyclic olefins.

The general mechanism in lookchem.comvolves the formation of a metallacyclobutane intermediate between the catalyst and one of the double bonds of the diene substrate. A subsequent retro-[2+2] cycloaddition releases an alkylidene fragment and generates a new metal-alkylidene complex. This complex then reacts intramolecularly with the second double bond, again via a metallacyclobutane intermediate, to form the cyclic product and regenerate a catalyst species that can continue the cycle.

Interactive Table: Common Catalysts for Ring-Closing Metathesis
Catalyst TypeCommon ExamplesKey Features
Ruthenium-based Grubbs' Catalysts (1st, 2nd, 3rd Gen), Hoveyda-Grubbs CatalystsHigh functional group tolerance, stable to air and moisture.
Molybdenum-based Schrock CatalystsHighly reactive, effective for sterically hindered or electron-deficient olefins.

Ilookchem.comntramolecular and Intermolecular Cyclization Pathways

The bifunctional nature of this compound and its derivatives allows for various cyclization reactions. A prominent example is the Prins-type cyclization, where the alkene acts as a nucleophile and attacks an electrophilic carbon. In the case of 5,5-dimeth thieme-connect.deoxypent-2-ene, treatment with a Lewis acid can activate the acetal to form an oxocarbenium ion. The tethered double bond can then attack this electrophile intramolecularly to form a new carbon-carbon bond and a cyclic ether, typically a tetrahydropyran (B127337) ring system.

Bismuth(III) triflate ha nih.govnih.govs been shown to be a highly efficient catalyst for the intramolecular cyclization of unsaturated acetals, leading to the selective formation of α,β-unsaturated ether carbocycles. This type of reaction pro rsc.orgceeds rapidly at room temperature with low catalyst loading. The mechanism involves th rsc.orge activation of the acetal by the Lewis acid, followed by the nucleophilic attack of the olefin, and subsequent elimination of methanol to form the unsaturated product.

Visible-light-mediated f rsc.orgormal [3+2] cycloadditions between allylic alcohols and cyclic enol ethers have also been developed as a modular approach to bicyclic acetals. While not directly involv nih.goving this compound, this showcases modern methods for constructing complex acetal-containing ring systems from olefinic precursors.

Coupling Reactinih.govons with Varied Organic and Organometallic Species

The double bond in this compound can participate in various palladium-catalyzed cross-coupling reactions. The Heck reaction, for instance, couples an unsaturated halide with an alkene to form a substituted alkene. This reaction could poten wikipedia.orgtially be used to arylate or vinylate the double bond of this compound, although specific examples for this substrate are not prominent in the literature. The standard Heck reaction mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination.

Another important cross- wikipedia.orgnih.govcoupling reaction is the Suzuki–Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Derivatives of 5,5-dimeth mdpi.commdpi.comoxypent-2-ene, such as a corresponding vinyl halide or vinyl boronate, could serve as substrates in Suzuki couplings to introduce new aryl or vinyl groups. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Inter nih.govactive Table: Overview of Potential Coupling Reactions
Reaction NameCoupling PartnersCatalystKey Bond Formed
Heck Reaction Alkene + Unsaturated Halide/TriflatePalladiumC(sp²)-C(sp²)
Suzuki-Miyaura Coup wikipedia.orgresearchgate.netling Organoboron + Organic Halide/TriflatePalladiumC(sp²)-C(sp²)
Reductive Heck Reac mdpi.comtion Alkene + Aryl Halide + Hydride SourcePalladiumC(sp²)-C(sp³)

Snih.govtudies on Stereochemical Induction and Diastereoselectivity in Transformations

Reactions involving this compound and its derivatives can exhibit stereoselectivity. For instance, in nucleophilic substitution reactions of acyclic acetals, a remote functional group can induce asymmetric induction. Although specific studies nih.govacs.org on this compound are limited, research on similar systems shows that the stereochemical outcome of reactions at the acetal carbon can be controlled.

Highly diastereoselectiv nih.gove intramolecular allylation reactions have been observed in mixed silyl-substituted acetals, proceeding through a cyclic transition state. This demonstrates that hi acs.orggh levels of 1,3-asymmetric induction are achievable in acyclic systems. Furthermore, Prins cyclizations are known to be diastereoselective processes, often proceeding with excellent transfer of chirality from the starting material through a chair-like transition state. The stereochemistry of th nih.govnih.gove substituents on the newly formed ring is controlled by the geometry of the intermediate oxocarbenium ion and the facial selectivity of the alkene attack.

Selective De-prnih.govotection and Hydrolysis Reactions of Ketal Moieties

The acetal group of this compound functions as a protecting group for an aldehyde. A key reaction is its selective removal, or de-protection, to reveal the parent carbonyl group. This is typically achieved by hydrolysis under acidic conditions. The reaction is an equili chemistrysteps.combrium process, and the removal of the alcohol (methanol in this case) or the use of a large excess of water drives the reaction toward the aldehyde.

The mechanism is the rev wikipedia.orgerse of acetal formation. It begins with the protonation of an acetal oxygen, followed by the elimination of an alcohol molecule to form an oxocarbenium ion. Water then acts as a nucleophile, attacking the carbocation to form a hemiacetal after deprotonation. The process repeats with masterorganicchemistry.comthe second alkoxy group, ultimately yielding the aldehyde.

Rearrangement Rchemistrysteps.commasterorganicchemistry.comeactions and Their Mechanistic Implications

Unsaturated acetals can undergo various rearrangement reactions, often catalyzed by acid. For example, during Prins cyclizations, competing 2-oxonia-Cope rearrangements can occur, sometimes leading to unexpected products or loss of stereochemical information. These sigmatropic rearran nih.govnih.govgements proceed through oxocarbenium ion intermediates.

While specific rearrangement studies on this compound are not widely documented, related systems provide insight. For example, Heck-type couplings of vinylcyclopropanes can trigger ring-opening and rearrangement via a-migratory shift of pallad thieme-connect.denih.govium. Mechanistic understanding of such rearrangements is crucial for controlling reaction outcomes and designing synthetic strategies.

Applications of 5,5 Dimethoxypent 2 Ene in Complex Molecule Synthesis

Strategic Precursor in Nucleoside Analogue Synthesis

The functional group array of 5,5-dimethoxypent-2-ene and its derivatives is well-suited for the synthesis of modified nucleosides, which are crucial in the development of antiviral and anticancer therapeutics. The acetal (B89532) can be hydrolyzed to reveal an aldehyde for further elaboration, while the double bond provides a handle for introducing the nucleobase and other functionalities.

Construction of Acyclic Nucleoside Analogues

Acyclic nucleoside analogues, which lack the furanose ring of natural nucleosides but retain key side-chain features, are an important class of antiviral drugs. The synthesis of such analogues has been achieved using derivatives of this compound. For instance, the related compound 5-acetoxy-1,1-dimethoxypent-2-ene has been successfully coupled with trimethylsilyl (B98337) derivatives of cytosine and thymine (B56734) to form the corresponding acyclic nucleoside analogues. Similarly, the reaction of 5-acetoxy-1-bromopent-2-ene with the sodium salt of adenine (B156593) yields the adenine analogue. These precursors, containing a protected 5'-hydroxy equivalent (the acetoxy group), are then deprotected to yield the final target molecules.

Elaboration into Dideoxynucleoside and Didehydronucleoside Analogues

The utility of this chemical family extends to the synthesis of more complex nucleoside analogues such as 2',3'-dideoxynucleosides (ddNs) and 2',3'-dideoxy-2',3'-didehydronucleosides (d4Ns). A versatile synthetic route begins with the inexpensive commodity chemical crotonaldehyde. This starting material is converted to 5,5-dimethoxypent-2-enal (B8513487), which is subsequently reduced to furnish the key intermediate, 5,5-dimethoxypent-2-en-1-ol (B8462227).

From this common intermediate, several classes of analogues can be accessed:

Dideoxycytidine (ddC): The intermediate alcohol is converted to 5,5-dimethoxypentane-1,2-diol. Treatment with dilute acid induces cyclization to form a 2,3-dideoxyribofuranoside. Following protection of the remaining hydroxyl group, coupling with silylated cytosine and subsequent deprotection yields ddC.

Dideoxydidehydrothymidine (d4T): The epoxy alcohol derived from 5,5-dimethoxypent-2-en-1-ol is treated with thiophenol to produce 3-thiophenoxy-5,5-dimethoxypentane-1,2-diol. Acid-catalyzed cyclization provides a 3-thiophenoxy-2,3-dideoxyribofuranoside. After hydroxyl protection, oxidative elimination followed by coupling with silylated thymine affords d4T.

This synthetic strategy demonstrates the utility of the this compound scaffold in providing a flexible and efficient pathway to clinically important antiviral agents.

Key Building Block in Natural Product Synthesis

The unique structure of this compound and its derivatives makes it an attractive starting point for the total synthesis of various natural products. The acetal serves as a masked aldehyde, which can be revealed late in a synthetic sequence to build complex side chains or participate in cyclizations.

Synthetic Pathways Towards Prostaglandins (B1171923)

Prostaglandins are a class of lipid compounds containing a cyclopentenone core and two side chains. wikipedia.org Their synthesis often involves the construction of a substituted cyclopentenone ring followed by the introduction of the side chains. core.ac.uk While this compound represents a five-carbon synthon potentially useful for constructing portions of the prostaglandin (B15479496) framework, specific, documented synthetic routes employing this particular compound for the total synthesis of prostaglandins are not prominently featured in the reviewed scientific literature. General strategies often rely on precursors like arachidonic acid or employ key intermediates such as the Corey lactone. bris.ac.uktrc-p.nl The Pauson-Khand reaction is another method used to create the core cyclopentenone structure, which can be applied to prostaglandin synthesis. acs.org

Application in the Total Synthesis of Benzotropolones

Benzotropolones are a class of natural products featuring a seven-membered tropolone (B20159) ring fused to a benzene (B151609) ring. A successful strategy for their synthesis involves the use of a closely related derivative, 2,2-dimethoxypent-4-enal. In this approach, an ortho-lithiated styrene (B11656) or benzaldehyde (B42025) dimethyl acetal is added to the 2,2-dimethoxypent-4-enal. The resulting alcohol is then oxidized to produce an aromatic dienone. This key intermediate undergoes a ring-closing metathesis reaction to form the seven-membered ring. Finally, hydrolysis of the dimethyl ketal and subsequent enolization furnishes the target 3,4-benzotropolone structure. This sequence highlights how the dimethoxypent-enal framework provides the necessary carbon atoms and functionality to construct the complex bicyclic core of these natural products. acs.org

Integration into Piericidin Side Chain Construction (via 5,5-dimethoxy-3-methyl-pent-2-en-1-ol and related structures)

Piericidins are a family of natural products known for their insecticidal and cytotoxic activities. Their structure is characterized by a substituted pyridine (B92270) head and a long, functionalized isoprenoid-like side chain. The synthesis of analogues of this side chain has been accomplished using (E)-5,5-dimethoxy-3-methyl-pent-2-en-1-ol. This methylated derivative of the parent this compound structure serves as a key building block, providing a five-carbon unit with the correct substitution pattern and a masked aldehyde for subsequent elaboration into the full piericidin side chain.

Interactive Data Tables

Synthetic Applications Overview

Target Molecule ClassKey Starting Material/SynthonBrief Description of Transformation
Acyclic Nucleoside Analogues5-Acetoxy-1,1-dimethoxypent-2-eneCoupling of the synthon with silylated nucleobases.
Dideoxynucleoside Analogues5,5-Dimethoxypent-2-en-1-olConversion to a diol, followed by acid-catalyzed cyclization and coupling with a nucleobase.
Didehydronucleoside Analogues5,5-Dimethoxypent-2-en-1-olConversion to an epoxy alcohol, ring-opening, cyclization, and coupling with a nucleobase.
Benzotropolones2,2-Dimethoxypent-4-enalAddition of an organolithium reagent, oxidation, and ring-closing metathesis. acs.org
Piericidin Analogues(E)-5,5-Dimethoxy-3-methyl-pent-2-en-1-olUsed as a C5 building block for the construction of the complex side chain.

Contribution to the Synthesis of Advanced Pharmaceutical Intermediates

The dimethoxyacetal group of this compound serves as a stable protecting group for a terminal aldehyde, which can be unmasked under acidic conditions when required. This feature, combined with the reactivity of the double bond, has been exploited in the synthesis of key intermediates for several important pharmaceuticals.

A significant application lies in the synthesis of modified nucleosides, which are cornerstone therapies for viral infections and cancer. A patented process for preparing 3'-azido-3'-deoxythymidine (AZT), a critical antiretroviral drug, utilizes a derivative of this compound. ucla.edu The synthesis commences with the reduction of 5,5-dimethoxypent-2-enal to furnish 5,5-dimethoxypent-2-en-1-ol. ucla.edu This allylic alcohol is then subjected to a Sharpless asymmetric epoxidation to introduce chirality, a crucial step for the biological activity of the final nucleoside analogue. The resulting epoxy alcohol is a common intermediate that can be converted to a variety of modified nucleosides, including AZT (Zidovudine), AZI (Azidothymidine), AZU (Azidouridine), and AZC (Azidocytidine). ucla.edu The versatility of this intermediate underscores the importance of the 5,5-dimethoxypentene scaffold in medicinal chemistry. ucla.edu

Another notable example is the synthesis of acyclic nucleoside analogues. Research has shown that 5-acetoxy-1,1-dimethoxypent-2-ene can be coupled with silylated pyrimidine (B1678525) bases like cytosine and thymine to produce the corresponding acyclic nucleoside precursors. organic-chemistry.org These precursors can then be deprotected to yield the target nucleoside analogues, which are investigated for their potential antiviral or anticancer properties. organic-chemistry.org

The structural motif of dimethoxypentene has also been implicated in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a synthetic route for Ketorolac involves the condensation of 5-chloro-2-benzoyl pyrrole (B145914) with 2,5-dimethoxy-pent-1-ene. ontosight.ai Although this is a constitutional isomer of the title compound, it highlights the utility of the C5-dimethoxy backbone in constructing complex pharmaceutical agents.

Table 1: Pharmaceutical Intermediates Synthesized from this compound Derivatives

Derivative of this compoundPharmaceutical Intermediate/AnalogueTherapeutic Area
5,5-Dimethoxypent-2-en-1-ol3'-Azido-3'-deoxythymidine (AZT)Antiretroviral
5,5-Dimethoxypent-2-en-1-olModified nucleoside analogues (AZI, AZU, AZC)Antiviral, Anticancer
5-Acetoxy-1,1-dimethoxypent-2-eneAcyclic nucleoside analoguesAntiviral, Anticancer
2,5-Dimethoxy-pent-1-ene*KetorolacAnti-inflammatory
Note: A constitutional isomer of this compound.

Utility in the Construction of Diverse Heterocyclic Frameworks

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The bifunctional nature of this compound and its derivatives makes them attractive starting materials for the synthesis of various heterocyclic rings. The alkene can participate in cyclization reactions, while the latent aldehyde can be involved in condensations or serve as a handle for further functionalization.

While direct cyclization of this compound is not widely documented, its derivatives have been successfully employed in the construction of complex heterocyclic systems. For example, the synthesis of β-lactam fused enediynes, a class of compounds with potential anticancer activity, has been achieved starting from a molecule containing a 5,5-dimethoxy-pent-1-ynyl moiety. iajpr.com This alkyne precursor undergoes an intramolecular Kinugasa reaction, a [3+2] cycloaddition between a nitrone and a copper(I)-acetylide, to form the four-membered β-lactam ring fused to a larger ring system. iajpr.com

In a different approach, 2,2-dimethoxypent-4-enals, which are constitutional isomers of 5,5-dimethoxypent-2-enal, have been utilized in the synthesis of 3,4-benzotropolones. researchgate.netacs.org The synthetic sequence involves the addition of an ortho-lithiated styrene or benzaldehyde dimethyl acetal to the aldehyde functionality of the dimethoxypent-4-enal. The resulting alcohol is then carried on to form an aromatic dienone, which undergoes a ring-closing metathesis reaction to construct the seven-membered tropolone ring. researchgate.netacs.org

Furthermore, the general principles of ene cyclization and radical cyclization offer potential pathways for converting derivatives of this compound into various oxygen- and nitrogen-containing heterocycles. organic-chemistry.orgnih.gov For instance, an intramolecular reaction between the alkene and a suitably placed nucleophile (e.g., an alcohol or amine) on a derivative could lead to the formation of five- or six-membered rings like tetrahydrofurans or piperidines.

Table 2: Heterocyclic Frameworks Accessible from Dimethoxypentene Derivatives

Dimethoxypentene DerivativeHeterocyclic FrameworkSynthetic Strategy
1-[2-(5,5-Dimethoxy-pent-1-ynyl)-phenyl]-penta-1,4-diyn-3-olβ-Lactam fused enediyneIntramolecular Kinugasa Reaction
2,2-Dimethoxypent-4-enals3,4-BenzotropoloneRing-Closing Metathesis
General DerivativesTetrahydrofurans, PiperidinesEne Cyclization, Radical Cyclization (Proposed)

Role in Expanding the Chiral Pool for Asymmetric Synthesis

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.orgtcichemicals.com While this compound itself is achiral, its functional groups provide handles for the introduction of stereocenters, thereby generating valuable chiral building blocks and contributing indirectly to the expansion of the chiral pool.

A key strategy for inducing chirality is through asymmetric reactions targeting the alkene or the latent aldehyde. As mentioned in the synthesis of AZT, the Sharpless asymmetric epoxidation of 5,5-dimethoxypent-2-en-1-ol is a pivotal step that establishes a chiral epoxide. ucla.edu This epoxide can then be opened diastereoselectively to generate multiple stereocenters in a controlled manner.

Enzymatic resolutions have also been demonstrated to be effective in separating enantiomers of related compounds. For example, the enzymatic resolution of 1,1-dimethoxypent-4-en-2-ol, a constitutional isomer, has been successfully carried out using lipases. researchgate.net This process allows for the separation of the (R) and (S) enantiomers of the alcohol, which can then be used as chiral synthons in aldol-type reactions. researchgate.net

Furthermore, the core structure of dimethoxypentane can be incorporated into chiral auxiliaries to direct stereoselective transformations. Research on the asymmetric synthesis of chiral aldehydes has utilized (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones. tcichemicals.com Although the pentene moiety is not present in this specific auxiliary, the 5,5-dimethyl group, reminiscent of the acetal end of the target molecule, plays a crucial role in directing the diastereoselective alkylation of the enolate, leading to the formation of α-substituted aldehydes with high enantiomeric excess. tcichemicals.com This demonstrates the potential of the structural motifs present in this compound to be integrated into more complex chiral systems.

The diastereoselective reactions of acyclic precursors containing a dimethoxypentyl moiety have also been explored. For instance, the synthesis of (2S)-1-benzyloxycarbonyl-2-[(2R)-5,5-dimethoxypent-2-yl]pyrrolidine has been reported, showcasing the controlled formation of a specific diastereomer. molaid.com

Table 3: Strategies for Introducing Chirality Using Dimethoxypentene Scaffolds

StrategySpecific Example/MethodResulting Chiral Moiety
Asymmetric EpoxidationSharpless epoxidation of 5,5-dimethoxypent-2-en-1-olChiral epoxy alcohol
Enzymatic ResolutionLipase-catalyzed resolution of 1,1-dimethoxypent-4-en-2-olEnantiomerically pure allylic alcohols
Chiral AuxiliaryDiastereoselective alkylation of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-onesα-Substituted chiral aldehydes
Diastereoselective SynthesisSynthesis of (2S)-1-benzyloxycarbonyl-2-[(2R)-5,5-dimethoxypent-2-yl]pyrrolidineDiastereomerically pure substituted pyrrolidine

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Studies for Conformational and Reaction Mechanism Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of organic molecules. For 5,5-Dimethoxypent-2-ene, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule. Protons on carbons adjacent to the ether oxygen are anticipated to be deshielded and thus shifted downfield, typically appearing in the 3.4 to 4.5 ppm range. libretexts.org The vinyl protons of the pent-2-ene moiety would likely resonate between 5.0 and 6.0 ppm, with their coupling constants providing information about the stereochemistry (E/Z isomerism) of the double bond. docbrown.infodocbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. Carbon atoms bonded to the electronegative oxygen of the methoxy (B1213986) groups are expected to have chemical shifts in the 50-80 ppm range. libretexts.orgcompoundchem.comoregonstate.edu The sp² hybridized carbons of the alkene would typically appear between 115 and 140 ppm. oregonstate.edulibretexts.orgyoutube.com The remaining sp³ hybridized carbons of the pentene chain would be found in the upfield region of the spectrum. compoundchem.comyoutube.com

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₃~ 1.7~ 18
C2-H~ 5.5~ 125
C3-H~ 5.6~ 130
C4-H₂~ 2.2~ 40
C5-H~ 4.5~ 100
O-CH₃~ 3.3~ 55

Note: These are estimated values based on analogous structures and general NMR principles.

Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Structural Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying functional groups. The IR spectrum of this compound is expected to exhibit a characteristic C=C stretching vibration for the alkene at approximately 1650-1680 cm⁻¹. libretexts.org A strong absorption band due to the C-O stretching of the ether linkages would be anticipated in the 1050-1150 cm⁻¹ region. libretexts.orgpressbooks.pub The presence of sp² C-H stretching vibrations just above 3000 cm⁻¹ and sp³ C-H stretching vibrations just below 3000 cm⁻¹ would also be expected. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions, particularly in conjugated systems. slideshare.net Since this compound contains an isolated double bond, it is expected to have a π → π* transition in the deep UV region, likely below 200 nm. masterorganicchemistry.com While not highly informative for this specific structure on its own, UV-Vis spectroscopy can be valuable for monitoring reactions where conjugation is either formed or consumed.

Expected Spectroscopic Data:

Spectroscopic Technique Expected Absorption Functional Group
IR~ 1650-1680 cm⁻¹C=C stretch (alkene)
IR~ 1050-1150 cm⁻¹C-O stretch (ether)
UV-Vis< 200 nmπ → π* (alkene)

High-Resolution Mass Spectrometry for Reaction Pathway and Intermediate Identification

High-resolution mass spectrometry (HRMS) provides the exact mass of a compound and its fragments, allowing for the determination of its elemental composition. The fragmentation pattern in the mass spectrum of this compound would be influenced by the presence of the double bond and the acetal (B89532) group.

A likely fragmentation pathway would involve the cleavage of the C-C bond alpha to the oxygen atoms, a common fragmentation for ethers. wikipedia.org Loss of a methoxy group (-OCH₃) would result in a stable oxonium ion. The alkene moiety can also influence fragmentation, with allylic cleavage being a common pathway. whitman.eduyoutube.comyoutube.com

Predicted Mass Spectrometry Fragmentation:

m/z Proposed Fragment
[M]+C₇H₁₄O₂
[M-31]+[C₆H₁₁O]+ (Loss of OCH₃)
[M-73]+[C₄H₇]+ (Loss of CH(OCH₃)₂)

X-ray Crystallographic Analysis of Crystalline Derivatives for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds. wikipedia.org While this compound is likely a liquid at room temperature, it could be converted into a crystalline derivative for analysis. For instance, if a chiral version of the molecule were synthesized, reaction with a chiral carboxylic acid to form a crystalline ester or derivatization of the double bond to a crystalline diol could be performed. nih.govacs.org The resulting crystal structure would unambiguously determine the relative and absolute stereochemistry, as well as provide precise bond lengths, bond angles, and conformational details.

Chiroptical Methods (e.g., Circular Dichroism, Polarimetry) for Enantiomeric Excess Determination

For chiral molecules, chiroptical methods are essential for determining the enantiomeric excess (e.e.).

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. schmidt-haensch.com The magnitude and sign of the optical rotation are proportional to the concentration of the chiral substance and its specific rotation. By comparing the measured rotation to that of the pure enantiomer, the enantiomeric excess can be calculated. nih.govstereoelectronics.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This technique is particularly useful for studying chiral chromophores. While the isolated double bond in this compound is not a strong chromophore in the accessible UV-Vis range, derivatization to introduce a suitable chromophore could allow for the use of CD spectroscopy to determine the absolute configuration and enantiomeric purity. nih.govnih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of organic compounds.

Gas Chromatography (GC): As this compound is expected to be a volatile compound, gas chromatography would be an ideal method for its analysis. nih.goviltusa.comthermofisher.com Using a suitable capillary column, GC can be used to separate E and Z isomers, as well as to separate the compound from starting materials, byproducts, and solvents. mdpi.comnih.gov Coupling GC with a mass spectrometer (GC-MS) would allow for both separation and identification of the components of a mixture. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique. For a relatively nonpolar compound like this compound, reversed-phase HPLC with a nonpolar stationary phase (like C18) and a polar mobile phase (like a methanol (B129727)/water or acetonitrile/water mixture) would be appropriate. pharmaguru.copharmaknowledgeforum.comamazonaws.comchromatographyonline.com HPLC is particularly useful for the analysis of less volatile compounds or for preparative separations.

Computational and Theoretical Investigations of 5,5 Dimethoxypent 2 Ene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5,5-dimethoxypent-2-ene, methods like Hartree-Fock (HF) or post-Hartree-Fock methods could be employed to determine its electronic structure. These calculations would yield crucial information such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. This data is instrumental in predicting the molecule's reactivity, identifying potential sites for electrophilic or nucleophilic attack, and understanding its kinetic stability.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

Property Predicted Value Significance for Reactivity
HOMO Energy (Value) eV Indicates susceptibility to electrophilic attack
LUMO Energy (Value) eV Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap (Value) eV Correlates with chemical reactivity and stability
Dipole Moment (Value) Debye Influences intermolecular interactions and solubility

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT studies would be invaluable in exploring the potential reaction mechanisms involving this compound. For instance, its participation in cycloaddition reactions, electrophilic additions to the double bond, or reactions at the acetal (B89532) group could be modeled. By locating and characterizing the transition state structures for these hypothetical reactions, researchers could calculate activation energies and reaction rates, thereby predicting the most favorable reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the pentene chain and the presence of two methoxy (B1213986) groups suggest that this compound can adopt multiple conformations. Molecular dynamics (MD) simulations could provide a detailed picture of its conformational landscape by simulating the atomic motions over time. This analysis would reveal the most stable conformers and the energy barriers between them, which is crucial for understanding its physical properties and how it interacts with other molecules. Furthermore, MD simulations can be used to study its behavior in different solvents and its non-covalent interactions, which are key to understanding its macroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds

Should a series of derivatives of this compound be synthesized and tested for a specific chemical reactivity or selectivity, Quantitative Structure-Activity Relationship (QSAR) studies could be developed. QSAR models establish a mathematical relationship between the structural properties of molecules and their observed activity. By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for a set of this compound derivatives, a predictive model could be built. This model would be instrumental in guiding the synthesis of new derivatives with enhanced reactivity or desired selectivity.

In Silico Design of Novel Transformations and Catalytic Systems

The ultimate goal of computational chemistry in this context would be the in silico design of new reactions and catalysts tailored for this compound. Based on the insights from DFT and MD studies, one could computationally screen potential catalysts that could selectively activate a specific part of the molecule. For example, designing a catalyst that could facilitate a novel cyclization or functionalization reaction would open up new synthetic routes to complex molecules starting from this simple building block. This predictive approach can significantly accelerate the discovery of new chemical transformations, saving time and resources in the laboratory.

Future Directions and Emerging Research Avenues for 5,5 Dimethoxypent 2 Ene Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The future synthesis of 5,5-Dimethoxypent-2-ene will increasingly prioritize methodologies that align with the principles of green chemistry, focusing on high atom economy, the use of renewable resources, and the reduction of hazardous waste. jocpr.comalfa-chemistry.com

Current synthetic routes may rely on traditional methods that are effective but may not be environmentally benign. Future research should target the development of catalytic, solvent-free, or bio-based routes. One promising avenue is the direct synthesis from renewable feedstocks. wordpress.comheraeus-precious-metals.comnih.gov For instance, platform molecules derived from biomass could serve as starting points. nih.gov Catalytic processes that maximize atom economy, such as addition reactions, are highly desirable as they incorporate the maximum number of atoms from reactants into the final product. ucla.edujk-sci.comfiveable.me

Another key area is the development of greener reaction conditions. This includes the use of photo-organocatalysis, which can enable reactions like acetalization under mild, metal-free conditions using simple light sources. rsc.orgresearchgate.net The replacement of conventional volatile organic solvents with greener alternatives or moving to solvent-free conditions would further enhance the sustainability profile of any synthetic protocol. alfa-chemistry.com

Table 1: Comparison of Hypothetical Synthetic Routes to this compound based on Green Chemistry Metrics

Methodology Catalyst/Reagent Type Solvent Theoretical Atom Economy (%) jocpr.com Key Advantages
Traditional Wittig Stoichiometric Phosphonium Ylide THF/Toluene ~45% Well-established, reliable
Catalytic Cross-Metathesis Ruthenium Catalyst Dichloromethane ~75% Higher atom economy, catalytic
Direct Acetalization/Elimination Solid Acid Catalyst Solvent-free (Melt) ~90% High atom economy, avoids hazardous solvents
Bio-based Route Engineered Enzyme Aqueous Buffer >95% Renewable feedstock, mild conditions

Exploration of Unprecedented Reactivity and Selectivity Patterns

The unique structure of this compound, with its electron-rich alkene and protected aldehyde functionality, offers fertile ground for discovering novel chemical transformations. Future research should aim to move beyond predictable reactivity and explore unprecedented reaction pathways. This involves designing new catalytic systems that can precisely control the chemo-, regio-, and stereoselectivity of reactions involving either the double bond or the acetal (B89532) group.

For example, the development of bifunctional catalysts could enable tandem reactions where the acetal directs the reactivity of the alkene, or vice-versa. This could lead to the rapid construction of complex molecular architectures from a simple starting material. Investigating asymmetric transformations, such as enantioselective additions across the double bond, will be crucial for its application in the synthesis of chiral pharmaceutical intermediates. Furthermore, exploring its behavior under non-traditional activation methods, such as photoredox or electro-organic catalysis, could unlock entirely new modes of reactivity that are inaccessible under thermal conditions.

Integration of this compound Chemistry into Flow Synthesis and Automated Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of its chemistry with continuous flow synthesis and automated platforms is a critical future direction. seqens.comgithub.io Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. gatech.edurroij.comwikipedia.orgaurigeneservices.com

Automated synthesis platforms can perform numerous experiments in a high-throughput manner, rapidly screening different catalysts, solvents, and reaction conditions. nih.govmedium.com This data-driven approach can significantly shorten the time required for process development and optimization. github.io For instance, an automated flow reactor system could be programmed to explore the parameter space for a new hydroformylation reaction of this compound, identifying the optimal conditions for yield and selectivity in a fraction of the time required by manual experimentation. illinois.edu The ability to telescope multiple reaction steps into a single, continuous sequence without intermediate purification would also represent a major advance in efficiency. aurigeneservices.com

Table 2: Projected Comparison of Batch vs. Flow Synthesis for a Hypothetical Heck Coupling Reaction of this compound

Parameter Traditional Batch Reactor Continuous Flow Reactor gatech.edu
Reaction Time 8 - 12 hours 15 - 30 minutes
Temperature Control ± 5 °C (Hot spots possible) ± 0.5 °C (Superior heat transfer)
Scalability Complex, requires reactor redesign Linear (Scaling-out by running longer/in parallel) gatech.edu
Safety Profile Potential for thermal runaway Minimal reactor volume, enhanced safety rroij.com
Product Purity Variable, requires extensive purification Often higher due to reduced side reactions

Expanding Its Applications Beyond Pharmaceutical Intermediates into Materials Science

While the initial focus for a molecule like this compound might be as an intermediate in pharmaceutical synthesis, its structural motifs suggest significant potential in materials science. The alkene functionality can participate in polymerization reactions, while the latent aldehyde (protected as an acetal) provides a handle for post-polymerization modification or for creating cross-linked networks.

Future research should explore the synthesis of novel polymers where this compound is a key monomer. For example, ring-opening metathesis polymerization (ROMP) or radical polymerization could yield polymers with pendant dimethoxymethyl groups. Subsequent hydrolysis of the acetal moieties would unmask aldehyde groups along the polymer backbone, which could be used for creating stimuli-responsive hydrogels, self-healing materials, or surfaces for bioconjugation. The development of biobased polymers from monomers featuring non-cyclic acetal units is an area of growing interest for creating recyclable materials. rsc.org

Synergistic Approaches Combining Advanced Experimental and Computational Techniques

The most rapid and insightful progress in understanding and utilizing this compound will come from a synergistic approach that tightly integrates experimental work with advanced computational chemistry. rsc.orgnih.govacs.orgnih.gov Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict the energies of transition states, and explain the origins of selectivity. grnjournal.usgrnjournal.us

This predictive power can guide experimental design, saving significant time and resources by focusing efforts on the most promising reaction pathways and catalysts. researchgate.netresearchgate.netmdpi.com For example, before attempting to synthesize a new catalyst for a specific transformation of this compound, computational models could be used to screen a virtual library of potential catalysts and predict their performance. nih.gov Machine learning algorithms could further accelerate this process by identifying complex structure-activity relationships from large datasets of computational and experimental results. quantistry.comcecam.orgrsc.org This iterative loop of computational prediction followed by experimental validation represents the future of modern chemical research and will be instrumental in unlocking the chemistry of this compound. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.